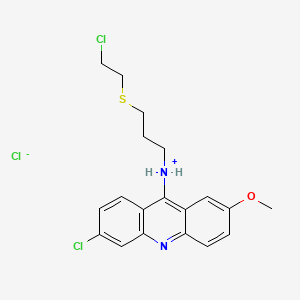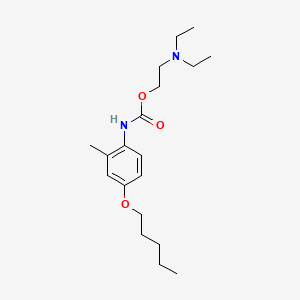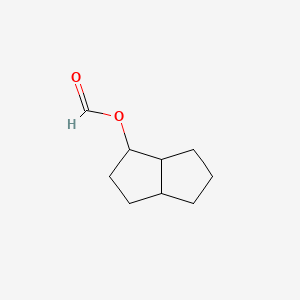![molecular formula C20H34BrNO3 B13773661 triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide CAS No. 66941-43-3](/img/structure/B13773661.png)
triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide is a chemical compound with the molecular formula C20H34BrNO3 and a molecular weight of 416.393 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group, making it a zwitterionic compound. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves several steps. The primary synthetic route includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 2,2-dimethyl-1,3-propanediol, followed by the quaternization of the resulting ester with triethylamine and subsequent bromination. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide site, using reagents like sodium hydroxide or potassium cyanide, leading to the formation of different substituted derivatives.
Scientific Research Applications
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its zwitterionic nature.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting cellular processes. The ester linkage can undergo hydrolysis, releasing active components that exert biological effects. The compound’s zwitterionic nature also facilitates its interaction with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
Comparison with Similar Compounds
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide can be compared with other similar compounds such as:
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties, commonly used in disinfectants.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and in various industrial applications.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines a quaternary ammonium group with an ester linkage, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
66941-43-3 |
|---|---|
Molecular Formula |
C20H34BrNO3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide |
InChI |
InChI=1S/C20H34NO3.BrH/c1-6-21(7-2,8-3)15-20(4,5)16-24-19(23)18(14-22)17-12-10-9-11-13-17;/h9-13,18,22H,6-8,14-16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YJYXVCUHDCIEQL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


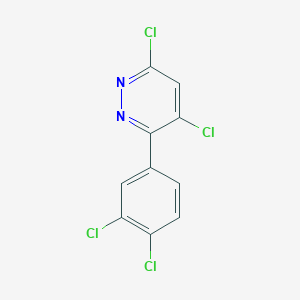
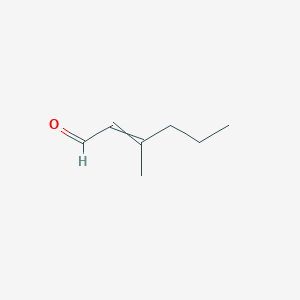
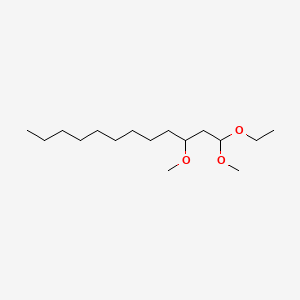
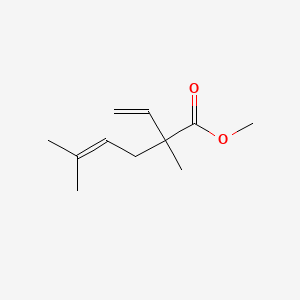
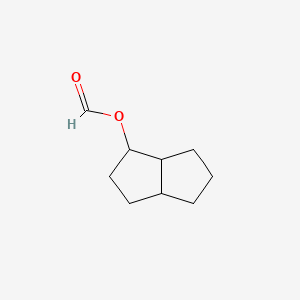
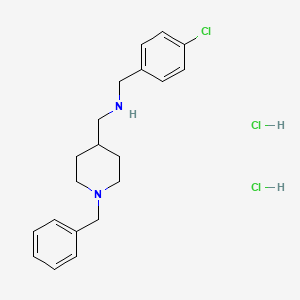
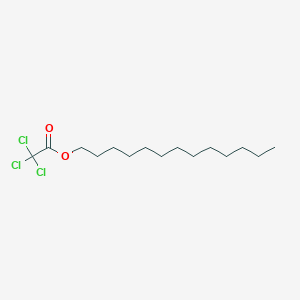
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
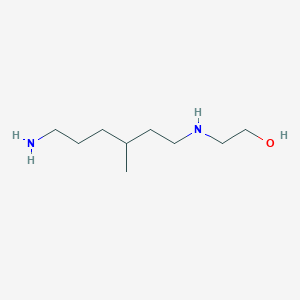
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
